rebaudiosideB
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Overview
Description
Rebaudioside B is a natural sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant, which belongs to the Asteraceae family. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness and zero-calorie content. Rebaudioside B is approximately 150 times sweeter than sucrose and is non-caloric, making it an attractive alternative to traditional sugar .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rebaudioside B can be synthesized through selective glycosylation of rubusoside, a natural product abundantly present in various plants. The glycosylation process involves the transfer of glucose from uridine diphosphate glucose (UDPG) to the 2’-hydroxyl group of the rubusoside molecule using bacterial glycosyltransferase . This method is efficient and scalable, allowing for the production of rebaudioside B in large quantities.
Industrial Production Methods
Industrial production of rebaudioside B typically involves the extraction of steviol glycosides from the leaves of Stevia rebaudiana. The extraction process includes macroporous resin adsorption, hydrophilic chromatography, and crystallization to separate and purify the desired glycosides . These methods ensure high purity and yield of rebaudioside B, making it suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Rebaudioside B undergoes various chemical reactions, including:
Oxidation: Rebaudioside B can be oxidized to form different derivatives.
Substitution: Glycosylation and galactosylation reactions can be performed using glycosynthases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium hydroxide (Pd(OH)₂) is used as a catalyst for hydrogenation reactions.
Substitution: Glycosynthases derived from Agrobacterium and Streptomyces β-glycosidases are used for glycosylation and galactosylation reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of rebaudioside B.
Reduction: Dihydro derivatives of rebaudioside B.
Substitution: Glycosylated and galactosylated derivatives of rebaudioside B.
Scientific Research Applications
Rebaudioside B has a wide range of scientific research applications, including:
Mechanism of Action
Rebaudioside B exerts its effects through various molecular targets and pathways. It interacts with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, to produce a sweet taste sensation. Additionally, rebaudioside B has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits .
Comparison with Similar Compounds
Rebaudioside B is one of several steviol glycosides found in Stevia rebaudiana. Similar compounds include:
Stevioside: Another major steviol glycoside, approximately 150-300 times sweeter than sucrose.
Rebaudioside A: Known for its high sweetness and pleasant taste profile, approximately 200-300 times sweeter than sucrose.
Rebaudioside C: Less sweet than rebaudioside B, with a sweetness intensity of about 20-30 times that of sucrose.
Rebaudioside D: Similar in sweetness to rebaudioside A, with a sweetness intensity of about 200-220 times that of sucrose.
Rebaudioside B is unique in its specific glycosylation pattern, which contributes to its distinct sweetness profile and potential health benefits.
Properties
Molecular Formula |
C38H60O18 |
---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(1R,5R,9S,13S)-13-[(2R,3S,4R,5S,6S)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20?,21?,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-/m0/s1 |
InChI Key |
DRSKVOAJKLUMCL-FIPBZOTESA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O |
Origin of Product |
United States |
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